molecular formula C20H23N7O2 B5991622 N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B5991622
M. Wt: 393.4 g/mol
InChI Key: SEDDNPTUNMPJKY-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperidine ring, a triazolopyridazine moiety, and an acetylamino phenyl group. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazolopyridazine intermediate.

    Acetylation of the Amino Group: The amino group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the acetylamino phenyl derivative with the piperidine-triazolopyridazine intermediate under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its ability to interact with specific biological targets such as enzymes or receptors.

    Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in studies to investigate its effects on cellular processes, signaling pathways, and gene expression.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as an agonist or antagonist at a receptor, altering the receptor’s conformation and affecting its interaction with endogenous ligands.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Cetylpyridinium Chloride: A quaternary ammonium compound used as an antiseptic and disinfectant.

Uniqueness

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity allows it to interact with a diverse range of biological targets, making it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-13-23-24-18-8-9-19(25-27(13)18)26-10-4-5-15(12-26)20(29)22-17-7-3-6-16(11-17)21-14(2)28/h3,6-9,11,15H,4-5,10,12H2,1-2H3,(H,21,28)(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDDNPTUNMPJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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